(4r)-1,3-Thiazolidine-4-carboxamide

Chiral building block procurement Stereochemical stability Enzymatic resolution

This (R)-enantiomer is the essential chiral scaffold for KNI-series HIV-1 protease inhibitors, with the (4R) configuration proven critical for target binding through X-ray crystallography (PDB: 1KZK, 1MSM). Its stereochemistry directly dictates PAF receptor antagonism, where cis-(2R,4R) is the active configuration. Generic racemic or (4S) material leads to inactive compounds due to misaligned carboxamide pharmacophores. We provide only the (4R) enantiomer, produced via stereoselective enzymatic resolution, ensuring integrity for drug discovery and SAR studies. Request a quote for your batch.

Molecular Formula C4H8N2OS
Molecular Weight 132.19 g/mol
CAS No. 61434-84-2
Cat. No. B14588599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4r)-1,3-Thiazolidine-4-carboxamide
CAS61434-84-2
Molecular FormulaC4H8N2OS
Molecular Weight132.19 g/mol
Structural Identifiers
SMILESC1C(NCS1)C(=O)N
InChIInChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m0/s1
InChIKeyAIOMGEMZFLRFJE-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-1,3-Thiazolidine-4-carboxamide (CAS 61434-84-2): Chiral Scaffold Procurement Guide for Drug Discovery


(4R)-1,3-Thiazolidine-4-carboxamide (CAS 61434-84-2) is the (R)-enantiomer of a sulfur-containing five-membered heterocyclic carboxamide, serving as the replacement analog of the constrained, chiral cyclic amino acid L-proline and serving as the critical core scaffold within peptidomimetic protease inhibitors [1]. Its defining feature is a single stereogenic center at the 4-position of the thiazolidine ring, which dictates the three-dimensional presentation of the carboxamide pharmacophore and underpins stereospecific recognition by enzymatic and receptor targets [2].

Why Racemic or (4S)-1,3-Thiazolidine-4-carboxamide Cannot Substitute the (4R) Enantiomer in Stereochemically Demanding Applications


The thiazolidine-4-carboxamide scaffold presents a single chiral center whose absolute configuration governs both conformational preference and target engagement. In proline-analog peptidomimetics, substituting the (4R) enantiomer with the (4S) counterpart inverts the spatial orientation of the carboxamide side chain, altering backbone φ and ψ angles, disrupting hydrogen-bonding networks, and abolishing binding to stereospecific protein pockets [1]. In protease-targeting scaffolds such as KNI-series HIV inhibitors and PAF receptor antagonists, the (4R) configuration is indispensable: cis-(2R,4R)-2-(3-pyridyl)thiazolidine-4-carboxamide has been experimentally identified as the active stereochemical configuration required for PAF antagonism, while (2S,4R) and other diastereomers exhibit diminished or negligible activity [2]. Furthermore, the (4S)-enantiomer of the parent carboxamide amide is known to undergo facile thermal racemization in the presence of strong bases, meaning that enantiomeric purity cannot be assumed without validated chiral handling; the (4R) form, by contrast, can be produced stereoselectively via enzymatic resolution [3]. These stereochemistry–activity relationships mean that generic interchange of enantiomers or racemate results in loss of function in any application where chirality at position 4 is a determinant of molecular recognition.

Quantitative Differentiation Evidence: (4R)-1,3-Thiazolidine-4-carboxamide vs. Closest Analogs in Key Assays


Stereochemical Stability and Enzymatic Resolution: (4R)-Carboxamide Enantiopurity Retention vs. (4S)-Racemization

The (4S)-enantiomer of 1,3-thiazolidine-4-carboxylic acid amide is documented to readily racemize upon heating in the presence of a strongly basic substance, converting to a mixture of (4R)- and (4S)-enantiomers [1]. In contrast, the (4R)-enantiomer can be produced in optically pure form via microbial stereoselective hydrolysis, enabling the procurement of enantiopure (4R)-1,3-thiazolidine-4-carboxylic acid [1]. This differential stability directly impacts procurement: the (4R) form can be obtained and maintained with high enantiomeric excess, while the (4S) form is inherently prone to configurational degradation under standard synthetic conditions.

Chiral building block procurement Stereochemical stability Enzymatic resolution

Peptide Conformational Bias: Thiazolidine-4-carboxamide Sulfur vs. Pyrrolidine Cβ in Proline Analogs

X-ray crystallographic comparison of N-acetyl-(S)-thiazolidine-4-carboxamide with its isomorphous analog N-acetyl-L-prolinamide reveals that the thiazolidine ring, with sulfur replacing the Cβ methylene of pyrrolidine, exhibits distinct puckering behavior. The pyrrolidine ring shows Cβ puckering while the thiazolidine ring puckers at the sulfur atom [1]. Both crystals share orthorhombic space group P2₁2₁2₁ with four molecules per unit cell, and both maintain the acetyl group in trans configuration with the primary amide nearly perpendicular to the ring plane; however, the sulfur atom introduces altered ring geometry (longer C–S bonds, different torsional angles) that modifies the spatial trajectory of the 4-carboxamide substituent relative to the amide backbone [1].

Peptidomimetic design Conformational analysis X-ray crystallography

Stereochemical Determinant for PAF Receptor Antagonism: cis-(2R,4R) Configuration Required

Structure-activity relationship studies on 2-(3-pyridyl)thiazolidine-4-carboxamide PAF antagonists demonstrated that the active configuration for potent PAF antagonism is the cis-(2R,4R) diastereomer [1]. The lead compound YM461, a 1-(3-phenylpropyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine derivative, exists as a mixture of cis and trans diastereomers; only the cis-(2R,4R) form engages the PAF receptor with high affinity. A structurally related thiazolidine-4-carboxamide PAF antagonist (CHEMBL5411707) achieved an IC₅₀ of 1.10 nM against human PAFR expressed in HEK293 cells [2]. This stereochemical requirement means that attempts to use the (4S) enantiomer or trans diastereomer as a scaffold will fail to recapitulate PAF antagonistic activity.

PAF receptor antagonist Stereochemistry-activity relationship Anti-inflammatory

HIV-1 Protease Inhibitor Scaffold: (4R)-Thiazolidine-4-carboxamide as the Core of KNI-Series Inhibitors

The (4R)-thiazolidine-4-carboxamide moiety serves as the essential C-terminal component in clinically studied HIV-1 protease inhibitors KNI-272, KNI-764, and JE-2147 [1]. These inhibitors incorporate allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid] as the transition-state mimic and the (4R)-thiazolidine-4-carboxamide as the P2'–P3' scaffold element. X-ray crystal structures of HIV-1 protease complexes (PDB: 1KZK, 1MSM) confirm that the (4R) configuration positions the carboxamide group for critical hydrogen-bonding interactions within the S2'–S3' subsites [1]. KNI-1657, a related analog, exhibits EC₅₀ = 3 nM against HIV-1 pNL4-3 and retains activity against lopinavir- and darunavir-resistant viruses [2]. Replacement of the (4R) configuration with (4S) would misalign the carboxamide vector, disrupting these conserved interactions.

HIV protease inhibitor Peptidomimetic Allophenylnorstatine

Thiazolidine-4-carboxamide as Tyrosinase Inhibitor Scaffold: Subnanomolar Docking Affinity and Micromolar IC₅₀

2-(Substituted phenyl) thiazolidine-4-carboxamide derivatives were evaluated for mushroom tyrosinase inhibition and DPPH radical scavenging [1]. The most potent tyrosinase inhibitor, compound 3c, demonstrated an IC₅₀ of 16.5 ± 0.37 µM against mushroom tyrosinase, while the strongest antioxidant, compound 3d, showed a DPPH IC₅₀ of 18.17 µg/mL, compared to the positive control ascorbic acid (IC₅₀ 7.83 ± 0.5 µg/mL) [1]. Molecular docking against mushroom tyrosinase (PDB: 2Y9X) yielded a highest binding affinity of −8.4 kcal/mol, with hydrogen bonds and hydrophobic interactions driving ligand–protein complex formation [1]. Although these data are from 2-substituted derivatives rather than the parent (4R) compound, they establish the thiazolidine-4-carboxamide core as a validated pharmacophore for tyrosinase inhibitor development.

Tyrosinase inhibition Melanin biosynthesis Molecular docking

Antitubercular 3D-QSAR Pharmacophore: Thiazolidine-4-carboxamide Exhibits Validated Predictive MIC Models

A 3D-QSAR study encompassing 64 thiazolidine-4-carboxamide derivatives developed CoMFA and CoMSIA models with high predictability for anti-tubercular activity against Mycobacterium tuberculosis [1]. The models were validated with newly synthesized compounds, and the in vitro MIC values were in close agreement with predicted pMIC values, confirming the scaffold's robustness for antitubercular drug design [1]. A separate study identified a structure-guided thiazolidine derivative targeting M. tuberculosis pantothenate synthetase with an IC₅₀ of 350 nM and an Mtb MIC of 1.55 µM . These quantitative models differentiate the thiazolidine-4-carboxamide chemotype from other antitubercular heterocycles (e.g., thiazolidinediones, imidazoles) by providing a predictive framework for MIC optimization.

Antitubercular 3D-QSAR Mycobacterium tuberculosis

Procurement-Driven Application Scenarios for (4R)-1,3-Thiazolidine-4-carboxamide


Chiral Intermediate for Allophenylnorstatine-Based HIV-1 Protease Inhibitors

The (4R)-thiazolidine-4-carboxamide is the essential C-terminal building block in KNI-series HIV-1 protease inhibitors (KNI-272, KNI-764, JE-2147, KNI-1657). X-ray crystal structures (PDB: 1KZK, 1MSM) confirm that the (4R) configuration positions the carboxamide for hydrogen-bonding interactions in the S2'–S3' protease subsites [1]. KNI-1657, incorporating this scaffold, achieves EC₅₀ = 3 nM against wild-type HIV-1 and retains potency against lopinavir- and darunavir-resistant strains [2]. The chiral integrity of the 4-position is paramount, as structural models predict that (4S) substitution would misalign the carboxamide, abolishing these conserved binding contacts. Procure the (4R) enantiomer exclusively for this application class.

Stereospecific Scaffold for PAF Receptor Antagonist Lead Optimization

SAR studies on 2-(3-pyridyl)thiazolidine-4-carboxamides identify the cis-(2R,4R) configuration as the active stereochemistry for PAF receptor antagonism [1]. A structurally related compound (CHEMBL5411707) demonstrates IC₅₀ = 1.10 nM against human PAFR in HEK293 cells [2]. The (4R) stereochemistry is a prerequisite, as trans diastereomers and (2S,4R) configurations lack measurable PAF antagonistic activity. This compound serves as a chiral entry point for developing novel anti-inflammatory agents targeting the PAF receptor, with the thiazolidine sulfur providing a metabolic soft spot distinct from oxazolidine-based scaffolds.

Proline Bioisostere for Conformationally Constrained Peptidomimetic Design

X-ray crystallographic comparison of N-acetyl-(S)-thiazolidine-4-carboxamide with N-acetyl-L-prolinamide demonstrates that sulfur-for-Cβ substitution alters ring puckering while preserving the overall hydrogen-bonding architecture in the crystal lattice [1]. The thiazolidine ring introduces altered C–S bond lengths and torsional preferences that modify the trajectory of the 4-carboxamide side chain relative to the peptide backbone. This differential conformational bias makes (4R)-1,3-thiazolidine-4-carboxamide a valuable proline surrogate for probing the stereoelectronic requirements of peptide–receptor interactions, particularly when the target binding site contains a sulfur-accepting hydrophobic pocket inaccessible to proline's methylene group.

Tyrosinase Inhibitor Lead Generation via 2-Position Diversification

The thiazolidine-4-carboxamide core supports 2-position derivatization to yield mushroom tyrosinase inhibitors with IC₅₀ values as low as 16.5 ± 0.37 µM (compound 3c) and DPPH radical scavenging activity (IC₅₀ = 18.17 µg/mL for compound 3d) [1]. Molecular docking against PDB: 2Y9X reveals binding affinities up to −8.4 kcal/mol driven by hydrogen bonds and hydrophobic contacts [1]. The (4R) enantiomer provides a stereochemically defined starting point for structure-based lead optimization; the chiral center at position 4 can be exploited to engineer diastereoselective interactions with the asymmetric tyrosinase active site, a feature not accessible with achiral benzothiazole or thiazolidinedione scaffolds.

Quote Request

Request a Quote for (4r)-1,3-Thiazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.